4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers
Description
4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride is a bicyclic organic compound featuring a fused cycloheptane-cyclopropane ring system (bicyclo[5.1.0]) with a nitrogen atom at position 4 and a carbonitrile group at position 6. The hydrochloride salt enhances its stability and solubility in polar solvents. As a mixture of diastereomers, the compound exhibits stereochemical complexity, leading to distinct physicochemical and pharmacological properties compared to single-isomer analogs .
Key structural attributes:
- Bicyclo system: [5.1.0] (7-membered ring fused with cyclopropane).
- Functional groups: Tertiary amine (azabicyclo), carbonitrile (CN), hydrochloride salt.
- Molecular formula: C₈H₁₁ClN₃ (approximated molecular weight: ~184.45 g/mol).
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H |
InChI Key |
XNFGBJBKTYKMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2C1C2C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to separate the diastereomers and obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitrile group may be converted to other functional groups such as carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions due to its unique bicyclic structure.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Structural Analogs in the Azabicyclo Family
The following table compares 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride with key analogs:
Key Differences and Implications
Bicyclo Ring Size :
- The target compound’s [5.1.0] system provides a larger ring than [3.2.1] analogs (e.g., ), influencing conformational flexibility and binding affinity to biological targets. Smaller bicyclo systems ([3.2.1]) may favor tighter receptor interactions in CNS applications .
Diastereomer Complexity :
- As a diastereomeric mixture, the target compound may exhibit broader solubility profiles but require chromatographic separation for pharmacological studies. Single-isomer analogs (e.g., ) offer precise stereochemical control but demand enantioselective synthesis .
Salt Forms :
- Hydrochloride salts (target compound, ) improve aqueous solubility, while dihydrochloride salts () further enhance ionic character, impacting bioavailability .
Notes on Handling and Stability
- Storage : Hydrochloride salts (e.g., target compound) should be stored in anhydrous conditions to prevent hydrolysis.
- Solubility: Polar solvents (e.g., water, methanol) are recommended for dissolution, though diastereomer mixtures may require gradient elution for HPLC separation .
Biological Activity
4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, a complex bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a carbonitrile group, which is often associated with various biological activities. The molecular formula is with a molecular weight of approximately 155.63 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| IUPAC Name | 4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |
| CAS Number | [specific CAS number not provided] |
Biological Activity Overview
While specific biological activities of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride have not been extensively documented, compounds with similar structures often exhibit significant pharmacological profiles, particularly in neuropharmacology and enzyme inhibition.
- Monoamine Transporters : Compounds structurally related to azabicyclo systems have shown interactions with monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). For example, derivatives of azabicyclo[3.2.1]octane have demonstrated selective binding to these transporters, suggesting potential applications in treating mood disorders and other neurological conditions .
- Enzyme Inhibition : The presence of the carbonitrile group may facilitate interactions with various enzymes, potentially leading to inhibition or modulation of their activity. This has implications for drug design targeting specific metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies on related bicyclic compounds indicate that modifications to the bicyclic structure can significantly influence biological activity:
- Substituent Variations : Alterations in substituents on the bicyclic framework can enhance selectivity for specific receptors or enzymes.
- Stereochemistry : The presence of diastereomers can lead to variations in biological activity, emphasizing the need for detailed stereochemical analysis in drug development.
Case Studies
- Dopamine Transporter Affinity : A study on azabicyclo derivatives revealed that certain modifications led to high affinity for DAT, with some compounds exhibiting K(i) values in the low nanomolar range . This suggests that 4-azabicyclo[5.1.0]octane derivatives could be explored for similar affinities.
- Neuroprotective Effects : Research into azabicyclo compounds has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or direct effects on neuronal survival pathways.
Q & A
Q. What synthetic methods are effective for preparing 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride as a diastereomeric mixture?
Q. How can diastereomers of this compound be separated and purified?
Q. How can reaction conditions be optimized to control diastereomeric ratios during synthesis?
- Methodological Answer : Diastereoselectivity is influenced by:
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor radical cyclization pathways with high stereocontrol .
- Temperature : Lower temperatures (0–25°C) reduce epimerization risks in acid-sensitive intermediates .
- Catalyst Loading : AIBN (1–2 mol%) optimizes radical initiation without side reactions .
Q. What mechanistic studies elucidate the formation pathways of the diastereomers?
- Methodological Answer :
- Radical Trapping Experiments : Adding TEMPO during synthesis quenches radical intermediates, confirming their role in cyclization .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C-H bonds) reveals rate-determining steps in ring closure .
Q. How can discrepancies in diastereomer quantification be resolved during HPLC analysis?
- Methodological Answer :
-
Correction Factors : Calculate response factors using reference standards (e.g., USP Valganciclovir HCl RS) to account for UV absorbance variations between diastereomers .
-
Validation : Cross-validate with 1H NMR integration or chiral GC-MS to confirm ratios .
- Data Table: Analytical Validation
| Parameter | Method 1 (HPLC) | Method 2 (NMR) | Acceptable Variance |
|---|---|---|---|
| Diastereomer Ratio | 75:25 | 72:28 | ≤5% |
Q. What challenges arise in predicting the biological activity of individual diastereomers?
- Methodological Answer :
- Structural Dynamics : Conformational flexibility in the bicyclic scaffold may lead to divergent receptor binding modes. Molecular docking should be paired with in vitro assays (e.g., GPCR functional screens) .
- Metabolic Stability : Individual diastereomers may exhibit varying susceptibility to cytochrome P450 enzymes, requiring separate pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
